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Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B608712

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the preclinical efficacy of LY2365109
hydrochloride, a potent and selective Glycine Transporter 1 (GlyT1) inhibitor. The information
is intended for researchers, scientists, and drug development professionals. As of the latest
available information, no data from human clinical trials for LY2365109 hydrochloride has
been publicly disclosed. Therefore, this analysis is based exclusively on preclinical findings.

Executive Summary

LY2365109 hydrochloride has demonstrated significant preclinical activity as a GlyT1
inhibitor, leading to increased synaptic glycine levels. This mechanism of action has shown
potential therapeutic benefits in animal models of conditions associated with glutamatergic
hypofunction, notably epilepsy and schizophrenia. In preclinical seizure models, LY2365109
hydrochloride effectively increases the seizure threshold. In models relevant to schizophrenia,
it has shown effects suggestive of antipsychotic and pro-cognitive properties. The primary
comparator identified in the literature is ALX5407, another selective GlyT1 inhibitor. While both
compounds show similar mechanisms and general effects, this guide aims to collate the
available quantitative data to facilitate a clearer comparison.

Mechanism of Action: GlyT1 Inhibition

LY2365109 hydrochloride is a selective inhibitor of the Glycine Transporter 1 (GlyT1).[1]
GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this
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transporter, LY2365109 hydrochloride increases the extracellular concentration of glycine.
Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key receptor in
the glutamatergic system. Enhanced glycine levels potentiate NMDA receptor function, which is
hypothesized to be beneficial in disorders characterized by NMDA receptor hypofunction, such
as schizophrenia. In other brain regions, particularly the brainstem and spinal cord, glycine is a
primary inhibitory neurotransmitter.
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Figure 1: Mechanism of action of LY2365109 hydrochloride.

Preclinical Efficacy Data

The preclinical efficacy of LY2365109 hydrochloride has been evaluated in various in vitro
and in vivo models.

In Vitro Potency and Selectivity

LY2365109 hydrochloride is a potent inhibitor of human GlyT1a.[1] Its selectivity for GlyT1
over GlyT2 is a key feature, as GlyT2 is primarily involved in inhibitory glycinergic
neurotransmission in the spinal cord and brainstem.
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Compound Target IC50 (nM) Cell Line
LY2365109

) hGlyT1la 15.8 -
hydrochloride
LY2365109

_ hGlyT2 >30,000 -
hydrochloride
ALX5407 hGlyT1 3 QT6

Anticonvulsant Activity

LY2365109 hydrochloride has demonstrated anticonvulsant properties in rodent models of
epilepsy. This effect is attributed to the enhancement of NMDA receptor-mediated

neurotransmission, which can contribute to seizure control.

Model Species Compound Dose Effect
Pentylenetetrazol
) LY2365109 ) Increased
(PTZ)-induced Mouse ) 10 mg/kg, i.p. )
) hydrochloride seizure threshold
seizures
Maximal
Increased
Electroshock o ]
Rat GlyT1 inhibitors Dose-dependent  seizure
Threshold
thresholds
(MEST)
Temporal Lobe Robustly
_ LY2365109
Epilepsy (TLE) Mouse ] - suppressed
hydrochloride

model

chronic seizures

Efficacy in Schizophrenia Models

The therapeutic potential of LY2365109 hydrochloride in schizophrenia is based on the
glutamate hypothesis of the disorder. Preclinical studies have used various models to assess

its antipsychotic and pro-cognitive effects.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b608712?utm_src=pdf-body
https://www.benchchem.com/product/b608712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Model Species Compound Dose Effect
Amphetamine- )
. N Attenuation of
induced Rat GlyT1 inhibitors - )
) hyperlocomotion
hyperlocomotion
Reversal of PCP-
induced
PCP-induced R231857/60 and augmentation of
deficits in DA Rat 0Org25935 (other 5 mg/kg amphetamine-
regulation GlyT1 inhibitors) induced
dopamine
release
2-fold increase in
LY2365109 striatal glycine
- Rat ] 10 mg/kg, p.o.
hydrochloride (from 1.52uM to

3.6uM)

Comparative Analysis with ALX5407

ALX5407 is another well-characterized selective GlyT1 inhibitor and serves as a relevant
comparator for LY2365109 hydrochloride.

Parameter LY2365109 hydrochloride ALX5407
GlyT1 IC50 15.8 nM 3nM
GlyT2 IC50 >30,000 nM -

Effect on CSF Glycine

Dose-dependent elevation

Transient elevation in PFC,

sustained in cerebellum

Adverse Effects at High Doses

Motor and respiratory

impairment

Motor and respiratory

impairment

Experimental Protocols
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Detailed experimental protocols are crucial for the interpretation and replication of scientific
findings. Below are summaries of methodologies used in the preclinical evaluation of GlyT1
inhibitors.

Glycine Transporter Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into
cells expressing the glycine transporter.
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Figure 2: Workflow for an in vitro GlyT1 inhibition assay.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b608712?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Maximal Electroshock Threshold (MEST) Test (In Vivo)

The MEST test is a common preclinical model to assess the anticonvulsant efficacy of a
compound.

e Animals: Male Sprague-Dawley rats.
e Procedure:

o Animals are administered the test compound (e.g., LY2365109 hydrochloride) or vehicle
at various doses and pretreatment times.

o A constant electrical current is delivered via corneal electrodes.
o The endpoint is the presence or absence of a tonic hindlimb extension seizure.

o The current intensity required to induce a seizure in 50% of the animals (CC50) is
determined.

e Analysis: An increase in the CC50 in the drug-treated group compared to the vehicle group
indicates anticonvulsant activity.

Amphetamine-Induced Hyperlocomotion Model (In Vivo)

This model is used to screen for potential antipsychotic activity.
e Animals: Rats.

e Procedure:

o

Animals are habituated to an open-field arena.

[¢]

Animals are pre-treated with the test compound (e.g., a GlyT1 inhibitor) or vehicle.

[¢]

Amphetamine is administered to induce hyperlocomotion.

o

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded.
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e Analysis: A reduction in amphetamine-induced hyperlocomotion by the test compound
suggests potential antipsychotic-like effects.

Conclusion

The available preclinical data suggest that LY2365109 hydrochloride is a potent and selective
GlyT1 inhibitor with potential therapeutic applications in epilepsy and schizophrenia. Its efficacy
in animal models is comparable to other selective GlyT1 inhibitors like ALX5407. However, the
lack of publicly available clinical trial data for LY2365109 hydrochloride is a significant
limitation in assessing its translational potential. Further research, particularly clinical
investigations, would be necessary to determine the safety and efficacy of LY2365109
hydrochloride in human populations. Researchers in the field should consider the potential for
adverse effects at higher doses, which appear to be a class effect of GlyT1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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